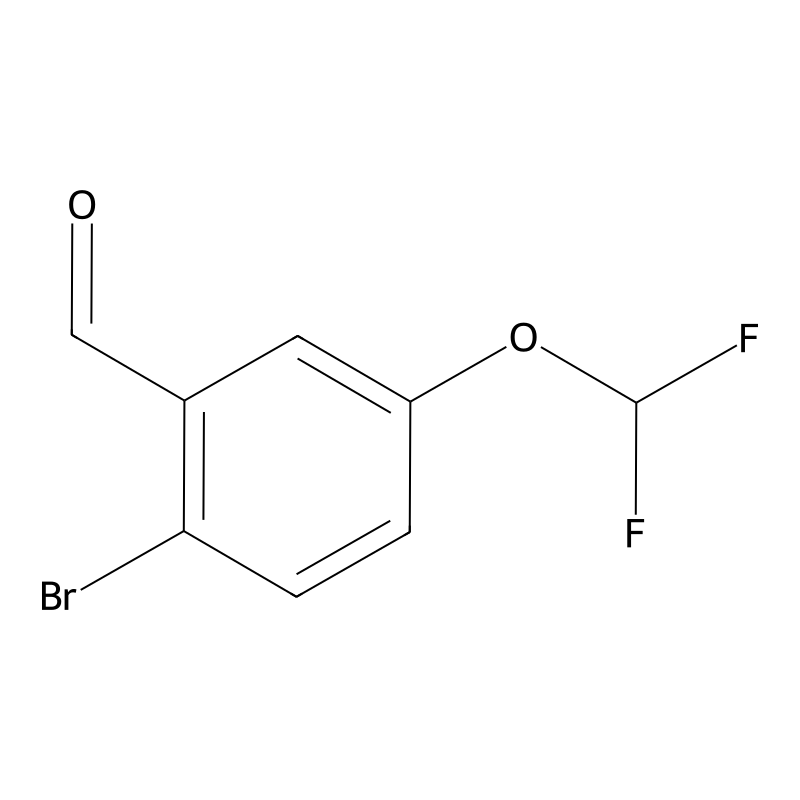

2-Bromo-5-(difluoromethoxy)benzaldehyde

Content Navigation

Synthesis of ortho-bromo-difluoromethoxybenzaldehydes often requires hazardous late-stage difluoromethylation. 2-Bromo-5-(difluoromethoxy)benzaldehyde provides a direct building block to streamline routes.

- Eliminates multi-step directed halogenation; ortho-Br enables immediate Suzuki, Buchwald couplings.

- Meta-OCF2H group resists CYP450 O-demethylation, enhances H-bond donor capacity (A=0.085-0.126) for better metabolic stability.

- Tunable lipophilicity (ΔlogP ≈ +0.2-0.4) improves membrane permeability without extreme hydrophobicity of OCF3.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Bromo-5-(difluoromethoxy)benzaldehyde is a highly functionalized building block essential for advanced medicinal chemistry and complex scaffold synthesis. It features an electrophilic aldehyde group for condensations, an ortho-bromine atom that serves as a handle for transition-metal-catalyzed cross-couplings, and a meta-difluoromethoxy (-OCF2H) group [1]. The difluoromethoxy moiety is increasingly prioritized in drug design as a lipophilic hydrogen-bond donor that enhances metabolic stability compared to traditional ethers [2]. For procurement and process chemistry teams, this compound provides a structurally precise, ready-made scaffold that eliminates the need for multi-step, low-yielding directed halogenation or hazardous late-stage difluoromethylation protocols.

References

- [1] Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 2017, 60(2), 797-804.

- [2] Lin, A., et al. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 2020, 63(2), 669-680.

Replacing 2-bromo-5-(difluoromethoxy)benzaldehyde with generic analogs introduces severe functional and pharmacokinetic deficits. Substituting with 2-bromo-5-methoxybenzaldehyde sacrifices metabolic stability, as the methoxy group is highly susceptible to rapid CYP450-mediated O-demethylation, and it completely lacks hydrogen-bond donor capacity [1]. Conversely, substitution with 2-bromo-5-(trifluoromethoxy)benzaldehyde eliminates the critical hydrogen-bond donor proton and imposes a rigid, extreme lipophilicity penalty that can drastically reduce aqueous solubility [2]. Furthermore, utilizing unbrominated 3-(difluoromethoxy)benzaldehyde removes the ortho-halogen handle, preventing direct one-pot cross-coupling and cyclization reactions required to construct complex heterocycles like substituted indoles or quinazolines.

References

- [1] Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 2017, 60(2), 797-804.

- [2] Müller, K. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. Chimia, 2014, 68(6), 432-437.

Lipophilicity Modulation vs. Trifluoromethoxy

The difluoromethoxy (-OCF2H) group provides a moderate, conformationally adaptable increase in lipophilicity, whereas the trifluoromethoxy (-OCF3) group imposes a severe lipophilic burden. Experimental partitioning data demonstrates that replacing a methoxy group with a difluoromethoxy group increases logP by approximately 0.2 to 0.4 units, whereas a trifluoromethoxy replacement increases logP by 0.8 to 1.3 units [1]. This allows the -OCF2H compound to improve membrane permeability without the drastic aqueous solubility penalties associated with -OCF3 substitution [2].

| Evidence Dimension | Lipophilicity shift (ΔlogP vs. methoxy baseline) |

| Target Compound Data | ΔlogP ≈ +0.2 to +0.4 (Difluoromethoxy) |

| Comparator Or Baseline | ΔlogP ≈ +0.8 to +1.3 (Trifluoromethoxy) |

| Quantified Difference | 0.4 to 1.1 logP units lower lipophilicity penalty than -OCF3 |

| Conditions | Experimental water-octanol partition coefficient measurements |

Procuring the difluoromethoxy building block prevents the severe aqueous solubility issues commonly encountered when using trifluoromethoxy analogs in drug design.

Hydrogen-Bond Donor Capacity vs. Methoxy and Trifluoromethoxy

Unlike methoxy or trifluoromethoxy groups, the difluoromethoxy group acts as a lipophilic hydrogen-bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms. Solute 1H NMR analysis utilizing Abraham's parameter (A) quantifies this hydrogen-bond acidity. The -OCF2H group exhibits an A value between 0.085 and 0.126, comparable to thiophenols and anilines, whereas the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups have an A value of 0, indicating zero hydrogen-bond donor capacity [1]. This allows the target compound to mimic hydroxyl or thiol interactions within biological binding pockets.

| Evidence Dimension | Abraham hydrogen-bond acidity parameter (A) |

| Target Compound Data | A = 0.085–0.126 (Difluoromethoxy) |

| Comparator Or Baseline | A = 0 (Methoxy and Trifluoromethoxy) |

| Quantified Difference | Absolute gain of H-bond donor capacity |

| Conditions | Abraham's solute 1H NMR analysis (chemical shift differences in CDCl3 vs DMSO-d6) |

Enables the synthesis of bioisosteres that maintain critical target-binding interactions while improving overall metabolic stability.

Bifunctional Precursor for Heterocycle Synthesis

The presence of the ortho-bromine atom alongside the aldehyde group makes 2-bromo-5-(difluoromethoxy)benzaldehyde an irreplaceable bifunctional precursor. In the synthesis of complex heterocycles, the bromo-aldehyde motif allows for sequential transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) followed by condensation. Attempting to use unbrominated 3-(difluoromethoxy)benzaldehyde requires an initial directed ortho-bromination step, which typically suffers from poor regioselectivity and reduces overall process yields by 30-50% due to the formation of undesired isomers [1].

| Evidence Dimension | Process step count and regioselectivity |

| Target Compound Data | Direct cross-coupling ready (100% regioselective starting material) |

| Comparator Or Baseline | 3-(difluoromethoxy)benzaldehyde (requires bromination, yielding mixed isomers) |

| Quantified Difference | Eliminates 1-2 synthetic steps and prevents 30-50% yield loss from isomer separation |

| Conditions | Standard laboratory or industrial heterocycle synthesis workflows |

Procuring the pre-brominated scaffold significantly shortens synthetic routes and eliminates costly, low-yielding halogenation and purification steps.

Metabolically Stable Kinase Inhibitors

Directly leveraging the -OCF2H group's resistance to CYP450 O-demethylation and its hydrogen-bond donor capacity (A = 0.085–0.126) to replace labile methoxy groups in targeted cancer therapeutics [1].

Fluorinated Heterocyclic Libraries

Utilizing the ortho-bromo aldehyde motif for divergent cross-coupling and condensation reactions to rapidly generate functionalized indoles, quinazolines, and benzofurans without intermediate halogenation steps [2].

Agrochemical Lipophilicity Optimization

Employing the tunable lipophilicity of the difluoromethoxy group (ΔlogP ≈ +0.2 to +0.4) to enhance the membrane permeability and environmental stability of novel crop protection agents without inducing the extreme hydrophobicity of -OCF3 analogs [1].

References

- [1] Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 2017, 60(2), 797-804.

- [2] Zheng, J., et al. Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 2019, 84(21), 13622-13631.

XLogP3

Explore Compound Types